molecular formula C7H10O2S B11950346 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide CAS No. 1194-69-0

7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide

Cat. No.: B11950346
CAS No.: 1194-69-0
M. Wt: 158.22 g/mol
InChI Key: NWKWWMJFZDNLOQ-UHFFFAOYSA-N
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Description

7-Thiabicyclo(420)oct-1(8)-ene 7,7-dioxide is a sulfur-containing bicyclic compound It is characterized by its unique structure, which includes a sulfur atom integrated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a sulfur-containing reagent, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the sulfur dioxide group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiol or sulfide compounds.

Scientific Research Applications

7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide involves its interaction with specific molecular targets. The sulfur dioxide group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Thiabicyclo(4.2.0)octane 7,7-dioxide
  • 7-Thiabicyclo(4.2.0)oct-3-ene 7,7-dioxide
  • 7-Thiabicyclo(4.2.0)oct-5-ene 7,7-dioxide

Uniqueness

7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide is unique due to its specific bicyclic structure and the presence of the sulfur dioxide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

1194-69-0

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

7λ6-thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide

InChI

InChI=1S/C7H10O2S/c8-10(9)5-6-3-1-2-4-7(6)10/h5,7H,1-4H2

InChI Key

NWKWWMJFZDNLOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CS(=O)(=O)C2C1

Origin of Product

United States

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